molecular formula C12H8BrClN4O3S B254479 N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide

Katalognummer B254479
Molekulargewicht: 403.64 g/mol
InChI-Schlüssel: BPTCAAQVULCLIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, thereby disrupting various cellular processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide has been found to exert various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme function and regulation. However, one limitation is that its mechanism of action is not fully understood, which may hinder its application in certain research areas.

Zukünftige Richtungen

There are several future directions for research on N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide. One potential area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in drug development for various diseases, including cancer and inflammatory disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound to facilitate its widespread use in research.

Synthesemethoden

The synthesis of N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-bromo-4-nitrophenyl isocyanate in the presence of sodium methoxide and methyl mercaptan. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases, phosphodiesterases, and proteases. Additionally, it has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties.

Eigenschaften

Produktname

N-(2-bromo-4-nitrophenyl)-5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxamide

Molekularformel

C12H8BrClN4O3S

Molekulargewicht

403.64 g/mol

IUPAC-Name

N-(2-bromo-4-nitrophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H8BrClN4O3S/c1-22-12-15-5-8(14)10(17-12)11(19)16-9-3-2-6(18(20)21)4-7(9)13/h2-5H,1H3,(H,16,19)

InChI-Schlüssel

BPTCAAQVULCLIV-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl

Kanonische SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.